molecular formula C6H15NO B2607304 2-Methyl-3-(methylamino)butan-2-ol CAS No. 412274-84-1

2-Methyl-3-(methylamino)butan-2-ol

Cat. No.: B2607304
CAS No.: 412274-84-1
M. Wt: 117.192
InChI Key: SOHFMOBBZSGBFW-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylamino)butan-2-ol is an organic compound with the molecular formula C₆H₁₅NO It is a tertiary alcohol and an amine, characterized by the presence of both a hydroxyl group (-OH) and a methylamino group (-NHCH₃) attached to a butane backbone

Scientific Research Applications

2-Methyl-3-(methylamino)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for reactions involving “2-Methyl-3-(methylamino)butan-2-ol” can be complex. For example, in the dehydration of butan-2-ol, the alcohol is protonated by the acid catalyst, the protonated alcohol loses a water molecule to give a carbocation, and the carbocation formed loses a hydrogen ion and forms a double bond .

Safety and Hazards

Safety data sheets indicate that “2-Methyl-3-(methylamino)butan-2-ol” should be handled with care. Avoid ingestion and inhalation, and avoid contact with skin and eyes. Keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools .

Future Directions

Research into “2-Methyl-3-(methylamino)butan-2-ol” and similar compounds is ongoing. For example, the efficiency of PdZn/Ti x M 1−x O 2±y (M = Ce, Zr, Zn) in the hydrogenation of 2-methyl-3-butyn 2-ol was studied, with an emphasis on the stability of the catalyst during the reaction . This research could lead to more efficient and stable catalysts for similar reactions in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-(methylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-butanone with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product. The compound is then purified through distillation or crystallization processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylamino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-butanol: Lacks the methylamino group, making it less reactive in certain chemical reactions.

    3-Methyl-2-butanol: Has a different structural arrangement, affecting its chemical properties and reactivity.

    2-Methyl-3-buten-2-ol: Contains a double bond, leading to different reactivity and applications.

Uniqueness

2-Methyl-3-(methylamino)butan-2-ol is unique due to the presence of both a hydroxyl and a methylamino group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

2-methyl-3-(methylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(7-4)6(2,3)8/h5,7-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHFMOBBZSGBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412274-84-1
Record name 2-methyl-3-(methylamino)butan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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